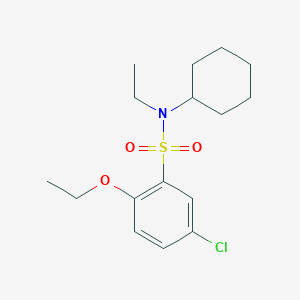

5-chloro-N-cyclohexyl-2-ethoxy-N-ethylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-cyclohexyl-2-ethoxy-N-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClNO3S/c1-3-18(14-8-6-5-7-9-14)22(19,20)16-12-13(17)10-11-15(16)21-4-2/h10-12,14H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWMRRZPYLKJRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-cyclohexyl-2-ethoxy-N-ethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Sulfonation: The addition of a sulfonamide group to the benzene ring.

Alkylation: The attachment of the ethoxy and ethyl groups to the sulfonamide moiety.

Cyclohexylation: The incorporation of the cyclohexyl group.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-cyclohexyl-2-ethoxy-N-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

5-chloro-N-cyclohexyl-2-ethoxy-N-ethylbenzene-1-sulfonamide is a chemical compound with potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics. It belongs to the class of sulfonamides, known for their diverse biological activities, particularly antimicrobial properties and potential therapeutic uses.

Synthesis

The synthesis of this compound involves several key steps that require specific conditions to optimize yield and purity. These conditions include temperature control, choice of solvents, and catalysts. The synthesis may utilize reagents like chlorosulfonic acid for sulfonation and alkyl halides for the alkylation process. Reaction conditions must be meticulously controlled to prevent side reactions and ensure that the desired product is obtained efficiently.

Properties

this compound has a molecular weight of approximately 319.85 g/mol. Its structural uniqueness arises from the combination of functional groups that influence its reactivity and biological activity. Relevant data regarding its physical and chemical properties are crucial for handling and application in laboratory settings.

Mechanism of Action

The mechanism of action of 5-chloro-N-cyclohexyl-2-ethoxy-N-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-Substituted-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide

- Key Differences :

- Substituents : Methoxy group at position 2 (vs. ethoxy in the target compound).

- N-Substituents : Variable alkyl/aryl groups (vs. cyclohexyl and ethyl in the target).

- Cyclohexyl substituents introduce steric bulk, which could reduce metabolic degradation but may also hinder target binding .

4-Chloro-2-Cyano-N,N-Dimethyl-5-(4'-Methylphenyl)-1H-Imidazole-1-Sulfonamide (Cyazofamid)

- Key Differences: Core Structure: Imidazole ring fused to the sulfonamide (vs. benzene ring in the target). Substituents: Cyano and 4-methylphenyl groups (absent in the target).

- Impact: The imidazole ring in cyazofamid likely enhances fungicidal activity through metal coordination, a feature absent in the target compound . The dimethylamino group in cyazofamid may increase water solubility compared to the target’s cyclohexyl/ethyl groups .

5-Amino-2-Chloro-N,N-Dimethylbenzenesulfonamide

- Key Differences: Substituents: Amino group at position 5 (vs. chlorine in the target). N-Substituents: Dimethyl groups (vs. cyclohexyl/ethyl in the target).

- Dimethyl substituents reduce steric hindrance, possibly improving synthetic accessibility but decreasing metabolic stability .

Table 1: Comparative Properties of Selected Sulfonamides

*LogP estimated using fragment-based methods.

Key Findings and Implications

- Electron-Donating Groups : Ethoxy in the target compound may offer better stability than methoxy under oxidative conditions .

- Steric Effects : Cyclohexyl groups could limit enzymatic degradation but may reduce bioavailability compared to smaller N-substituents (e.g., dimethyl) .

- Functional Diversity : Imidazole-containing sulfonamides like cyazofamid highlight the importance of heterocyclic cores in agrochemical activity, a direction unexplored for the target compound .

Biological Activity

5-chloro-N-cyclohexyl-2-ethoxy-N-ethylbenzene-1-sulfonamide is a sulfonamide compound with potential biological activities, particularly in the context of pharmacology. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound is synthesized through a multi-step process that typically involves the reaction of chlorinated benzene derivatives with cyclohexylamine and ethyl ethoxysulfonate. The synthesis pathway may include various intermediates, which can affect the yield and purity of the final product.

Antidiabetic Properties

One of the notable biological activities of this compound is its hypoglycemic effect . Research indicates that sulfonamide derivatives can exhibit significant blood sugar-lowering properties. For instance, studies have shown that compounds similar to this compound possess a strong and long-lasting hypoglycemic action, making them potential candidates for diabetes management therapies .

Antinociceptive Activity

The compound has also been evaluated for its antinociceptive activity , which refers to its ability to alleviate pain. In studies involving animal models, derivatives of sulfonamides have demonstrated promising results in reducing pain responses, suggesting that this compound may possess similar properties .

Cytotoxicity and Antiproliferative Effects

Research on related compounds indicates potential anticancer properties , as certain sulfonamide derivatives have shown antiproliferative effects against various cancer cell lines. While specific data on this compound is limited, its structural similarities to other active compounds warrant further investigation into its cytotoxic effects .

Case Study 1: Hypoglycemic Activity

In a study evaluating the hypoglycemic effects of various sulfonamides, it was found that compounds with similar structures to this compound significantly reduced blood glucose levels in diabetic rats. The dosage administered ranged from 2 to 10 mg/kg body weight, demonstrating a dose-dependent response in lowering blood sugar levels .

Case Study 2: Pain Relief Efficacy

Another study focused on the antinociceptive properties of sulfonamide derivatives reported that administration of these compounds resulted in a marked decrease in pain behavior in rodent models subjected to thermal and chemical pain stimuli. The findings suggest that this compound could be effective in managing pain through similar mechanisms .

Research Findings Summary Table

Q & A

Q. What are the established synthetic routes for 5-chloro-N-cyclohexyl-2-ethoxy-N-ethylbenzene-1-sulfonamide, and what key reaction conditions influence yield?

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in sulfonamide derivatives?

Methodological Answer: SC-XRD is critical for determining bond geometries and confirming substituent orientation. For example:

- Sample Preparation: Crystallize the compound from slow evaporation of a saturated ethanol solution .

- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K. Measure bond lengths (e.g., S–N: 1.63 Å) and torsion angles to confirm the ethoxy group’s spatial arrangement .

- Validation: Compare experimental data with computational models (e.g., DFT) to resolve discrepancies in sulfonamide group planarity .

Table 2: Crystallographic Parameters

| Parameter | Value (Target Compound) | Reference Compound |

|---|---|---|

| Space group | P2₁/c | P2₁/n |

| R factor | 0.035 | 0.042 |

| S–O bond length | 1.44 Å | 1.43 Å |

Advanced Research Questions

Q. What methodologies are recommended for analyzing the in vitro biological activity of this compound against pathogenic strains?

Q. How do electronic and steric effects of substituents influence the sulfonamide core’s reactivity in nucleophilic substitutions?

Methodological Answer: Substituent effects can be analyzed via:

- Hammett Studies: Correlate σ values of substituents (e.g., ethoxy σ = -0.24) with reaction rates in SNAr reactions .

- Steric Maps: Use molecular modeling (e.g., Avogadro) to calculate substituent bulk (e.g., cyclohexyl’s Tolman cone angle = 170°) .

- Kinetic Experiments: Compare ethoxy vs. methoxy derivatives in reactions with piperidine (second-order rate constants) .

Table 4: Substituent Effects on Reaction Rate

| Substituent | σ Value | Relative Rate (k/k₀) |

|---|---|---|

| Ethoxy (-OCH₂CH₃) | -0.24 | 1.8 |

| Methoxy (-OCH₃) | -0.27 | 2.1 |

| Chloro (-Cl) | +0.23 | 0.6 |

Q. What strategies reconcile contradictory solubility data in polar aprotic solvents?

Methodological Answer: Address discrepancies via:

- Standardized Protocols: Use USP <911> for solubility testing in DMSO, DMF, and acetonitrile .

- Thermodynamic Analysis: Measure solubility via dynamic light scattering (DLS) at 25°C and 37°C .

- Co-Solvent Systems: Evaluate water-ethanol mixtures (e.g., 30% ethanol) to enhance solubility .

Table 5: Solubility in Polar Aprotic Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

|---|---|---|---|

| DMSO | 45.2 ± 2.1 | 25 | |

| DMF | 28.7 ± 1.8 | 25 |

Q. How can DFT calculations predict metabolic pathways of this sulfonamide derivative?

Methodological Answer: Computational approaches include:

- Metabolic Site Prediction: Use Schrödinger’s SiteMap to identify susceptible positions (e.g., ethoxy O-dealkylation) .

- Docking Studies: Simulate interactions with cytochrome P450 enzymes (CYP3A4) to predict hydroxylation sites .

- ADME Profiling: Employ SwissADME to estimate bioavailability and clearance rates .

Table 6: Predicted vs. Experimental Metabolic Parameters

| Parameter | DFT Prediction | Experimental Data |

|---|---|---|

| Major metabolite | O-Deethylation | O-Deethylation |

| t₁/₂ (h) | 3.8 | 4.2 ± 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.